7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile
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Overview
Description
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable nitrile in the presence of a brominating and chlorinating agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3H-benzimidazole-5-carbonitrile
- 7-bromo-3H-benzimidazole-5-carbonitrile
- 2-chloro-7-methyl-3H-benzimidazole-5-carbonitrile
Uniqueness
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance its interaction with molecular targets and improve its efficacy in various applications .
Properties
Molecular Formula |
C8H3BrClN3 |
---|---|
Molecular Weight |
256.48 g/mol |
IUPAC Name |
7-bromo-2-chloro-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)13-8(10)12-6/h1-2H,(H,12,13) |
InChI Key |
VUQVTFGHBBMPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)C#N |
Origin of Product |
United States |
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